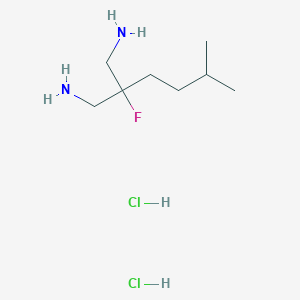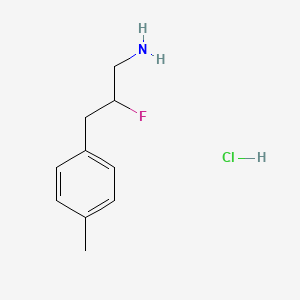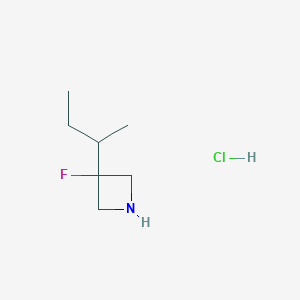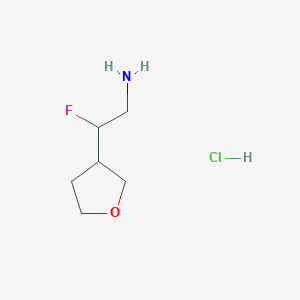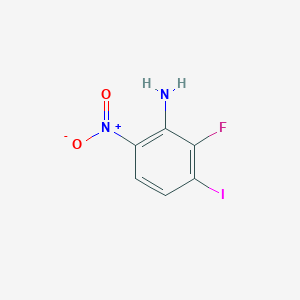
2-Fluoro-3-iodo-6-nitroaniline
Vue d'ensemble
Description
2-Fluoro-3-iodo-6-nitroaniline is a compound with the molecular formula C6H4FIN2O2 . It is a solid substance and its molecular weight is 282.01 .
Synthesis Analysis
The synthesis of anilines like this compound typically involves several steps, including nitration, conversion from the nitro group to an amine, and bromination . The nitro group is a meta director, meaning it directs subsequent reactions to occur at the meta position relative to itself . This is important for controlling the structure of the final product .Molecular Structure Analysis
The molecular structure of this compound can be represented by the formula C6H4FIN2O2 . The compound contains fluorine, iodine, and nitro functional groups attached to an aniline (phenylamine) base .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 282.01 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Dye Synthesis
2-Fluoro-3-iodo-6-nitroaniline has been explored in the synthesis of various dyes. For instance, derivatives like 2-Iodo-4-nitroaniline and 6-iodo-2,4-dinitroaniline, related to this compound, have been prepared and used in the production of disperse dyes for synthetic polymer fibers. These dyes exhibit a range of colors from red to blue and have been assessed for their dyeing and fastness properties, compared with other halogen-substituted derivatives (Peters & Soboyejo, 2008).
Pharmaceutical Intermediates
In pharmaceutical research, this compound could potentially serve as an intermediate. A study demonstrated the selective hydrogenation of an iodo-nitroaromatic compound, a process relevant for synthesizing active pharmaceutical ingredients. This research highlights the potential of using halogenated nitroanilines as key intermediates in pharmaceutical manufacturing (Said et al., 2017).
Material Science
The compound has been studied for its application in material sciences, particularly in the functionalization of surfaces. For example, nucleophilic aromatic substitution reactions involving fluoronitro-substituted aromatic compounds have been used to modify silica particles, providing them with chromophoric groups and primary amino functionalities. This method offers an approach to synthetically modify materials for various applications, including sensors and catalysts (Roth et al., 2006).
Analytical Chemistry
In analytical chemistry, the mass spectral identification of isomeric fluoronitroanilines, including compounds similar to this compound, has been explored. This research assists in the positive identification of isomeric compounds, which is crucial for the accurate analysis of complex mixtures in environmental and forensic investigations (Fu & Rosenberg, 1980).
Propriétés
IUPAC Name |
2-fluoro-3-iodo-6-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FIN2O2/c7-5-3(8)1-2-4(6(5)9)10(11)12/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIBBGKZWTUXTQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])N)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




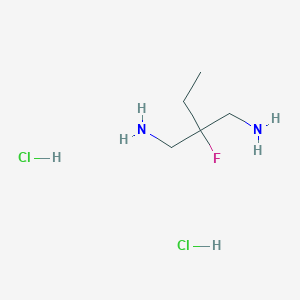

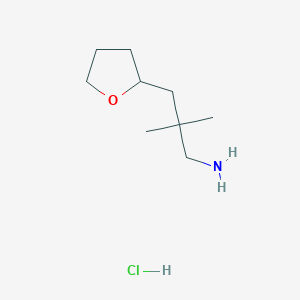
![Methyl 2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]propanoate](/img/structure/B1484731.png)
